molecular formula C23H21ClN4O4S B2479411 1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione CAS No. 886954-15-0

1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2479411
M. Wt: 484.96
InChI Key: MCBSSWOVDVZKDM-UHFFFAOYSA-N
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Description

The compound “1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and a pyrrolidinedione ring123. However, specific information about this compound is not readily available in the literature.



Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been reported in the literature2. These methods often involve coupling reactions with 2-amino benzothiazoles and other suitable reagents. However, the specific synthesis route for this compound is not detailed in the available sources.



Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole ring, in particular, is a heterocyclic compound containing a sulfur atom1. However, specific structural details or analyses for this compound are not provided in the available sources.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available sources. However, benzothiazole derivatives are known to participate in a variety of reactions and have diverse applications in medicinal chemistry12.



Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not detailed in the available sources. However, thiophene, a related compound, is known to be soluble in most organic solvents like alcohol and ether but insoluble in water1.


Scientific Research Applications

Anticonvulsant Properties

  • Synthesis and Anticonvulsant Activity : A range of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds similar to the one , have been synthesized and evaluated for their anticonvulsant activity. These compounds displayed promising results in various models of seizures, suggesting their potential as antiepileptic drugs (Rybka et al., 2017); (Kamiński et al., 2011).

Antibacterial and Antimicrobial Activity

  • Antibacterial and Antimicrobial Studies : Compounds with structures related to the compound have been synthesized and shown to exhibit variable and modest antibacterial activity against different bacterial strains (Patel et al., 2011); (Patel & Agravat, 2009).

Synthesis and Pharmacological Evaluation

  • Synthesis and Pharmacological Properties : Several studies have been conducted on the synthesis of related pyrrolidin-2-one derivatives, assessing their pharmacological properties, including antiarrhythmic and antihypertensive activities, as well as alpha-adrenolytic properties (Kulig et al., 2010).

Miscellaneous Applications

  • Other Applications : Various other applications of similar compounds have been explored, including their role as anti-inflammatory and analgesic agents, and their potential in cancer therapy (Abu‐Hashem et al., 2020); (Kumar et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for research on this compound are not specified in the available sources. However, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists1.


Please note that this analysis is based on the limited information available from the sources and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and experimental studies would be required.


properties

IUPAC Name

1-[3-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4S/c1-32-17-6-5-16(24)21-20(17)25-23(33-21)27-11-9-26(10-12-27)22(31)14-3-2-4-15(13-14)28-18(29)7-8-19(28)30/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBSSWOVDVZKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione

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